1-Methoxy-4-methyl-2-(4-methyl-2-nitrophenyl)sulfonylbenzene
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Overview
Description
1-Methoxy-4-methyl-2-(4-methyl-2-nitrophenyl)sulfonylbenzene is an organic compound with a complex structure that includes methoxy, methyl, nitro, and sulfonyl functional groups
Preparation Methods
The synthesis of 1-Methoxy-4-methyl-2-(4-methyl-2-nitrophenyl)sulfonylbenzene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules . The reaction typically involves the use of organoboron reagents and palladium catalysts under specific conditions to achieve the desired product.
Chemical Reactions Analysis
1-Methoxy-4-methyl-2-(4-methyl-2-nitrophenyl)sulfonylbenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methoxy-4-methyl-2-(4-methyl-2-nitrophenyl)sulfonylbenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methoxy-4-methyl-2-(4-methyl-2-nitrophenyl)sulfonylbenzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonyl group can also participate in reactions that modify the compound’s activity and stability.
Comparison with Similar Compounds
1-Methoxy-4-methyl-2-(4-methyl-2-nitrophenyl)sulfonylbenzene can be compared with similar compounds such as:
4-Methoxy-2-methylaniline: This compound has a similar methoxy and methyl substitution pattern but lacks the nitro and sulfonyl groups.
Benzene, 4-methoxy-2-methyl-1-nitro: This compound shares the methoxy, methyl, and nitro groups but does not have the sulfonyl group.
The presence of the sulfonyl group in this compound makes it unique and imparts different chemical and biological properties compared to its analogs.
Properties
CAS No. |
5465-82-7 |
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Molecular Formula |
C15H15NO5S |
Molecular Weight |
321.3 g/mol |
IUPAC Name |
1-methoxy-4-methyl-2-(4-methyl-2-nitrophenyl)sulfonylbenzene |
InChI |
InChI=1S/C15H15NO5S/c1-10-5-7-14(12(8-10)16(17)18)22(19,20)15-9-11(2)4-6-13(15)21-3/h4-9H,1-3H3 |
InChI Key |
DXDOAQQENXKUMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)C2=C(C=CC(=C2)C)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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